Phenol, 4-(cyclopropylmethyl)-2-nitro-
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Overview
Description
Phenol, 4-(cyclopropylmethyl)-2-nitro- is an organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(cyclopropylmethyl)-2-nitro- typically involves the nitration of 4-(cyclopropylmethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, safety measures are crucial due to the exothermic nature of nitration reactions and the handling of concentrated acids .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(cyclopropylmethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Reagents like bromine (Br₂) for bromination and nitric acid (HNO₃) for nitration are commonly employed
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds
Scientific Research Applications
Phenol, 4-(cyclopropylmethyl)-2-nitro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 4-(cyclopropylmethyl)-2-nitro- involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and interfere with essential enzymatic processes.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Phenol, 4-(cyclopropylmethyl)-2-nitro- can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Nitrophenol: Similar to Phenol, 4-(cyclopropylmethyl)-2-nitro- but lacks the cyclopropylmethyl group.
4-Cyclopropylmethylphenol: Similar but lacks the nitro group.
Properties
CAS No. |
663952-53-2 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2-nitrophenol |
InChI |
InChI=1S/C10H11NO3/c12-10-4-3-8(5-7-1-2-7)6-9(10)11(13)14/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
OLCQMNNQXGDFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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